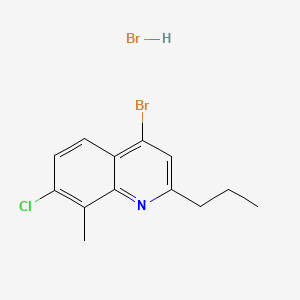![molecular formula C14H16N2O4 B598878 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1198097-92-5](/img/structure/B598878.png)
1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a heterocyclic compound . It has the empirical formula C14H16N2O4 and a molecular weight of 276.29 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound is Cc1cnc2n(cc(C(O)=O)c2c1)C(=O)OC(C)(C)C . This indicates that the compound contains a pyrrolo[2,3-b]pyridine core with a tert-butoxycarbonyl (Boc) group and a carboxylic acid group attached .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
1. Field: Organic Synthesis The Boc group is used as a protecting group for amines in organic synthesis .
2. Application The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This allows the amine to be protected during reactions where it might otherwise react.
3. Method of Application Protection of amines can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
4. Results The use of the Boc group allows for selective reactions to be carried out on amines. By protecting the amine with the Boc group, it can be selectively deprotected later in the synthesis process, allowing for a greater degree of control over the reaction .
1. Field: Cross-Coupling Reactions Boc-protected compounds are frequently used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings .
2. Application Boc-protected boronic acids, such as Boc-THP-Bpin, are used as reagents in these reactions .
3. Method of Application The cross-coupling reactions typically involve a palladium catalyst and a suitable base . The Boc-protected boronic acid is combined with the other reactants under the appropriate conditions to carry out the reaction .
4. Results These reactions allow for the formation of carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
5. Field: Deprotection Reactions The Boc group can be removed from amines under certain conditions .
6. Application The deprotection of amines allows for further reactions to be carried out on the amine group .
7. Method of Application Deprotection can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Other methods involve the use of trimethylsilyl iodide followed by methanol .
8. Results The removal of the Boc group allows for the amine to be used in further reactions .
1. Field: Peptide Synthesis The Boc group is often used in peptide synthesis to protect the amine groups of amino acids .
2. Application The Boc group prevents the amine group from reacting during the peptide bond formation process . After the peptide bond is formed, the Boc group can be removed to allow the amine group to react with the next amino acid .
3. Method of Application The Boc group can be added to the amine group of an amino acid using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
4. Results The use of the Boc group in peptide synthesis allows for the selective formation of peptide bonds, which is crucial for the synthesis of specific peptide sequences .
5. Field: Alkylation Reactions The Boc group can be used to protect amines during alkylation reactions .
6. Application By protecting the amine with the Boc group, it can be selectively deprotected later in the synthesis process, allowing for a greater degree of control over the reaction .
7. Method of Application The Boc group can be added to the amine using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
8. Results The use of the Boc group in alkylation reactions allows for the selective alkylation of amines, which is a key step in the synthesis of many organic compounds .
Safety And Hazards
Propriétés
IUPAC Name |
5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8-5-9-10(12(17)18)7-16(11(9)15-6-8)13(19)20-14(2,3)4/h5-7H,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIRJIDIJWMCHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C=C2C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673632 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
CAS RN |
1198097-92-5 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

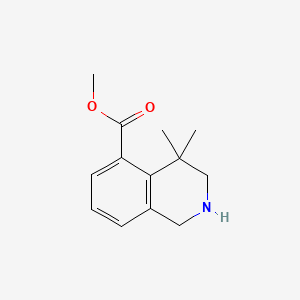
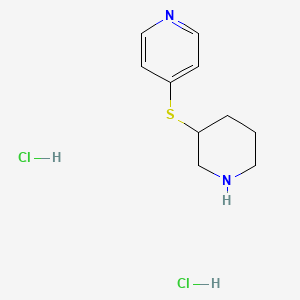
![2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B598797.png)
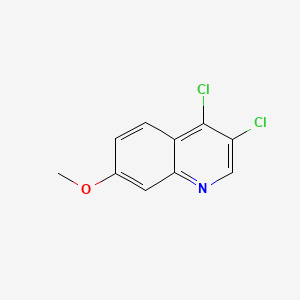
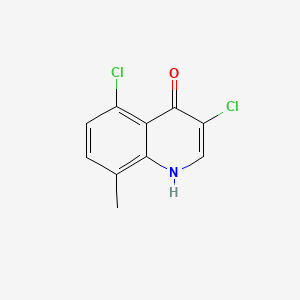
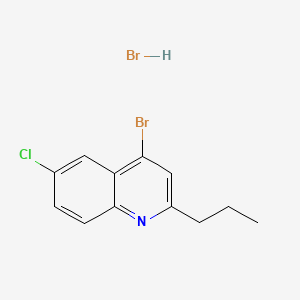
![3-[(Prop-2-en-1-yl)selanyl]-L-alanine](/img/structure/B598804.png)
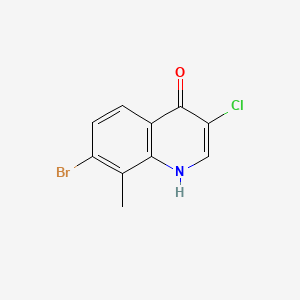
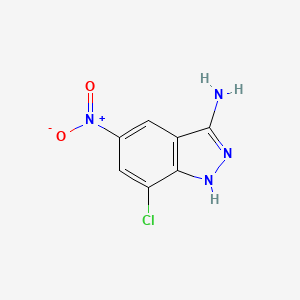
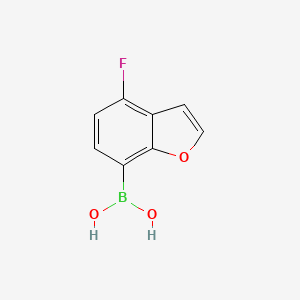
![Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B598810.png)
![7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B598813.png)
![Thiazolo[5,4-b]pyridin-2-ylmethanamine](/img/structure/B598814.png)
